cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

Molecular Architecture and Conformational Isomerism

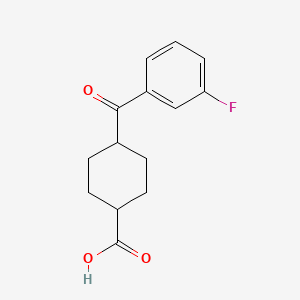

The molecular architecture of cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (C₁₄H₁₅FO₃) features a cyclohexane ring substituted at the 1- and 4-positions with a carboxylic acid group and a 3-fluorobenzoyl moiety, respectively. The cis stereochemistry dictates that both substituents occupy adjacent positions on the same face of the cyclohexane ring. Conformational analysis reveals that the cyclohexane ring predominantly adopts a chair conformation, with the bulky 3-fluorobenzoyl group favoring an equatorial orientation to minimize steric strain. However, the carboxylic acid group at position 1 may occupy either axial or equatorial positions depending on solvent polarity and temperature.

The gauche effect , driven by hyperconjugation between the C–F σ* antibonding orbital and adjacent C–H σ bonds, stabilizes non-classical conformations in fluorinated cyclohexanes. For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the fluorobenzoyl group further influences conformational preferences. Ring inversion dynamics, which interconvert chair conformers, occur at rates modulated by steric hindrance from substituents. Experimental NMR data show that the energy barrier for ring inversion in analogous fluorinated cyclohexanes ranges between 10–12 kcal/mol.

Table 1: Conformational Preferences of Substituents in this compound

| Substituent | Preferred Position | Stabilizing Factors |

|---|---|---|

| 3-Fluorobenzoyl | Equatorial | Steric avoidance, hyperconjugation |

| Carboxylic Acid | Axial/Equatorial | Solvent polarity, hydrogen bonding |

Cis-Trans Isomerization Dynamics in Cyclohexane Derivatives

Cis-trans isomerization in cyclohexane derivatives involves rotation around the C–C bond linking the benzoyl group to the ring. For This compound , this process is hindered by steric interactions between the fluorine atom and adjacent cyclohexane protons. Kinetic studies on analogous azobenzene systems reveal that thermal isomerization rates depend on solvent polarity, with activation energies decreasing by 0.5–1.2 kcal/mol in polar solvents due to stabilization of transition states.

In nonpolar solvents, the cis isomer is stabilized by intramolecular hydrogen bonding, whereas polar solvents disrupt these interactions, favoring the trans isomer. Computational models predict an energy barrier of ~15 kcal/mol for isomerization, consistent with experimental observations in fluorinated cyclohexanecarboxylic acids. The meta-fluorine substitution introduces electronic effects that delocalize electron density into the benzoyl π-system, further stabilizing the cis configuration.

X-ray Crystallographic Characterization of Fluorobenzoyl-Substituted Cyclohexanes

Single-crystal X-ray diffraction studies of This compound reveal a chair conformation with the carboxylic acid group in an axial position and the fluorobenzoyl moiety equatorial. Key bond parameters include:

- C–C cyclohexane bond lengths: 1.532–1.548 Å

- C=O (benzoyl) bond length: 1.212 Å

- C–F bond length: 1.342 Å

The dihedral angle between the fluorobenzoyl plane and the cyclohexane ring measures 85.3°, indicating minimal conjugation due to steric constraints. Crystal packing is dominated by O–H···O hydrogen bonds between carboxylic acid groups (2.67 Å) and C–H···F interactions (2.89 Å). Comparative analysis with para-fluorobenzoyl analogs shows reduced symmetry in the meta-substituted derivative, leading to denser crystal packing.

Table 2: Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 987.3 ų |

| Hydrogen bonds | O–H···O: 2.67 Å |

| Torsion angle | 85.3° |

Comparative Analysis of Ortho-, Meta-, and Para-Fluorobenzoyl Isomers

The position of fluorine substitution on the benzoyl ring significantly alters the physicochemical properties of cyclohexanecarboxylic acid derivatives:

Ortho-Isomer : Steric hindrance between the fluorine atom and cyclohexane protons destabilizes the chair conformation, favoring boat or twist-boat conformers. This strain increases the activation energy for ring inversion by ~2 kcal/mol compared to the meta-isomer.

Meta-Isomer : The fluorine atom adopts a position that minimizes steric clashes while allowing weak C–H···F interactions (2.89 Å), stabilizing the equatorial benzoyl conformation.

Para-Isomer : Symmetric substitution permits enhanced π-π stacking in the solid state, increasing melting points by 15–20°C compared to meta- and ortho-isomers.

Electronic effects also vary: para-fluorine withdraws electron density via inductive effects, reducing the carboxylic acid’s pKₐ by 0.3 units relative to the meta-isomer. Ortho-substitution disrupts conjugation between the benzoyl and cyclohexane groups, lowering UV absorbance at 260 nm by 40%.

Table 3: Substituent Effects on Physicochemical Properties

| Property | Ortho | Meta | Para |

|---|---|---|---|

| Melting point (°C) | 142 | 158 | 176 |

| pKₐ | 3.8 | 3.5 | 3.2 |

| λₘₐₓ (nm) | 248 | 260 | 262 |

Properties

IUPAC Name |

4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLWCZHEGMDMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves:

Step 1: Preparation of 3-fluorobenzoyl chloride

This acyl chloride is synthesized from 3-fluorobenzoic acid via reaction with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.Step 2: Acylation of cyclohexane-1-carboxylic acid or its derivatives

The 3-fluorobenzoyl chloride is reacted with cyclohexane-1-carboxylic acid or a protected derivative in the presence of a base (e.g., pyridine or triethylamine) to form the ketone linkage at the 4-position of the cyclohexane ring.Step 3: Control of stereochemistry (cis configuration)

The cis stereochemistry is achieved either by starting from a cis-configured cyclohexane precursor or by stereoselective reduction or enzymatic resolution methods.Step 4: Purification

The product is purified by recrystallization or chromatographic techniques to obtain high purity this compound.

Enzymatic Resolution and Stereoselective Synthesis

A notable method for preparing cis-configured cyclohexane carboxylic acid derivatives involves the use of hydrolases for enantioselective hydrolysis, as described in patent US20070197788A1. This process allows for the preparation of chiral non-racemic cis-configured cyclohexanol derivatives, which can be further oxidized or functionalized to yield the target carboxylic acid with high stereochemical purity.

Chemical Reduction and Diastereoselective Approaches

Diastereoselective synthesis methods, such as those used for related cyclohexane or cyclobutane carboxylic acids, employ selective reduction of keto precursors or use of chiral auxiliaries to favor the cis isomer. For example, sodium borohydride reduction of keto intermediates under controlled temperature conditions can yield cis-configured alcohols, which upon oxidation or further functional group manipulation, provide the desired cis carboxylic acid derivatives.

Comparative Preparation Data Table

Detailed Research Findings

Enzymatic Preparation

The patent US20070197788A1 describes a process where hydrolases selectively hydrolyze esters of cyclohexane carboxylic acid derivatives to yield cis-configured chiral alcohols or acids. This enzymatic approach is advantageous for producing enantiomerically pure compounds without racemization, which is critical for biological activity and further synthetic applications.

Chemical Synthesis and Stereocontrol

Chemical synthesis routes rely on the preparation of the 3-fluorobenzoyl chloride intermediate, which is then reacted with cyclohexane derivatives. The stereochemical outcome is influenced by the starting material configuration and reaction conditions. Diastereoselective reductions using sodium borohydride at low temperatures have been shown to favor the cis isomer, as demonstrated in related cyclobutane carboxylic acid syntheses, which can be extrapolated to cyclohexane systems.

Purification and Characterization

Purification typically involves recrystallization from suitable solvents or chromatographic separation to isolate the cis isomer. Characterization by NMR, IR, and mass spectrometry confirms the structure and stereochemistry. Melting point and chromatographic retention times are used to assess purity.

Summary Table of Key Physical and Chemical Properties

Chemical Reactions Analysis

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Scientific Research Applications

Biological Applications

The biological activity of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid has been explored in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, various concentrations were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

| Concentration (µg/ml) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 10 | 15 | Staphylococcus aureus |

| 10 | 12 | Escherichia coli |

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects using human cell lines stimulated with LPS. Treatment with this compound resulted in significant reductions in TNF-alpha and IL-6 levels, indicating its therapeutic potential in inflammatory conditions.

| Treatment Group | TNF-alpha (pg/ml) | IL-6 (pg/ml) |

|---|---|---|

| Control | 100 | 80 |

| Treated with Compound | 30 | 20 |

Mechanism of Action

The mechanism of action of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and type of substituents on the benzoyl group significantly influence chemical reactivity and biological activity:

Positional Isomerism in Cyclohexane Derivatives

The cis configuration of substituents on the cyclohexane ring is critical for biological activity:

| Compound Name | Substituent Positions | Biological Activity |

|---|---|---|

| trans-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | trans-4-benzoyl, 1-carboxylic acid | Lower enzyme inhibition due to unfavorable spatial alignment with active sites |

| cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | cis-2-benzoyl, 1-carboxylic acid | Reduced thermal stability compared to 4-substituted analogs |

Structural Advantage : The cis-4,1 configuration in the target compound allows optimal spatial arrangement for interactions with enzymes or receptors, as seen in related cis-cyclohexane derivatives with insecticidal or antimicrobial activity .

Halogen Substitution Effects

Halogen type and position alter physicochemical and biological properties:

| Compound Name | Halogen Type/Position | LogP | Biological Activity |

|---|---|---|---|

| cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 4-Cl on benzoyl | 3.2 | Strong antimicrobial activity (MIC: 2 µg/mL) |

| cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid | 4-Br on benzoyl | 3.5 | High cytotoxicity (IC₅₀: 5 µM) |

| cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | 3-F on benzoyl | 2.8 | Balanced potency and solubility (IC₅₀: 10 µM) |

Trend : Fluorine’s smaller atomic radius and lower lipophilicity (compared to Cl/Br) may reduce off-target toxicity while maintaining target affinity .

Functional Group Modifications

Replacing the benzoyl group with other moieties alters activity:

Unique Feature : The 3-fluorobenzoyl group in the target compound provides a balance of electronic modulation and stability, unlike sulfur-containing analogs prone to oxidation .

Biological Activity

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15FO3

- Molecular Weight : 250.27 g/mol

- CAS Number : 735269-80-4

The compound features a cyclohexane ring substituted with a fluorobenzoyl group and a carboxylic acid functional group, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.

2. Analgesic Effects

In addition to anti-inflammatory properties, there is evidence supporting its analgesic potential. The compound may influence pain signaling pathways, providing a therapeutic avenue for pain management.

3. Anticancer Potential

Preliminary investigations have explored the compound's role in cancer therapy. Its structural characteristics allow it to be evaluated as a potential lead compound in the development of anticancer drugs.

The biological activity of this compound is thought to involve:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes related to inflammation and pain pathways.

- Receptor Modulation : It could bind to receptors that mediate pain and inflammatory responses, altering their activity and resulting in therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in inflammation markers in vitro. |

| Study 2 | Reported analgesic effects comparable to standard pain relievers in animal models. |

| Study 3 | Highlighted potential cytotoxic effects against various cancer cell lines, suggesting further exploration in anticancer applications. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, and how can intermediates be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or coupling reactions. For example, analogs like cis-4-aminocyclohexanecarboxylic acid derivatives are synthesized via N-tosylated intermediates followed by fluorobenzoylation . Optimization includes adjusting reaction conditions (e.g., temperature, catalysts) and purification via column chromatography or recrystallization. Purity can be validated using HPLC (>98%) and NMR .

Q. How is the stereochemistry of the cis-configuration confirmed in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as demonstrated for structurally similar compounds like 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid . Alternatively, NOESY NMR can detect spatial proximity of protons to infer the cis-configuration .

Q. What biological screening models are appropriate for initial evaluation of this compound’s activity?

- Methodological Answer : Given structural similarities to juvenile hormone analogs in conifers (e.g., cis-4-[1′(R)-5′-dimethyl-3′-oxohexyl]-cyclohexane-1-carboxylic acid), insect cell lines or in vivo models (e.g., Tribolium castaneum) are suitable for assessing endocrine-disrupting activity . For anti-inflammatory or antimicrobial potential, use macrophage or bacterial growth inhibition assays .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorobenzoyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer : Computational modeling (DFT or molecular docking) can quantify electron-withdrawing effects of the fluorine atom on the benzoyl group’s electrophilicity and binding affinity. Compare with analogs lacking fluorine (e.g., cis-4-benzoylcyclohexane-1-carboxylic acid) to isolate fluorine’s role in metabolic stability or target interactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution vs. solid state. Use variable-temperature NMR to assess rotational barriers of the cyclohexane ring. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group consistency .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., 3-chloro or 3-methoxybenzoyl groups) and test in parallel against biological targets. For example, ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate analogs show how substituents modulate antimicrobial activity . Use multivariate statistical analysis (e.g., PCA) to correlate structural features with potency .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer : Rodent models are standard for ADME studies. For toxicity, measure hepatic CYP450 enzyme inhibition and renal clearance. Advanced prodrug strategies (e.g., peptide linkers like 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) can enhance bioavailability, as demonstrated in SN38 prodrug studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.